
3-(2,2-Difluoroethyl)cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluoroethyl)cyclobutan-1-one is a cyclic ketone compound with the molecular formula C6H8F2O and a molecular weight of 134.12 g/mol This compound is characterized by the presence of a cyclobutanone ring substituted with a 2,2-difluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with a difluoroethylating agent under controlled conditions. One common method involves the use of difluoroethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as distillation or chromatography to obtain high-purity products .
化学反应分析
Types of Reactions
3-(2,2-Difluoroethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclobutanones with various functional groups.
科学研究应用
3-(2,2-Difluoroethyl)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,2-Difluoroethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.
相似化合物的比较
Similar Compounds
Cyclobutanone: The parent compound without the difluoroethyl group.
2,2-Difluoroethylcyclopropane: A smaller ring analog with similar substituents.
2,2-Difluoroethylcyclopentane: A larger ring analog with similar substituents.
Uniqueness
3-(2,2-Difluoroethyl)cyclobutan-1-one is unique due to the presence of both the cyclobutanone ring and the difluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C6H8F2O |
|---|---|
分子量 |
134.12 g/mol |
IUPAC 名称 |
3-(2,2-difluoroethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-4-1-5(9)2-4/h4,6H,1-3H2 |
InChI 键 |
QGTYNWVOZGPALO-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1=O)CC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


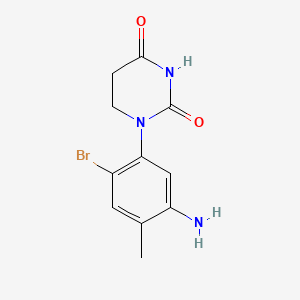
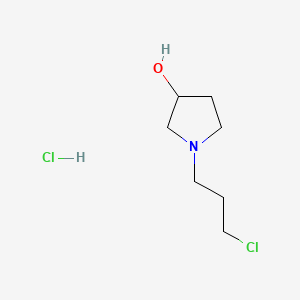


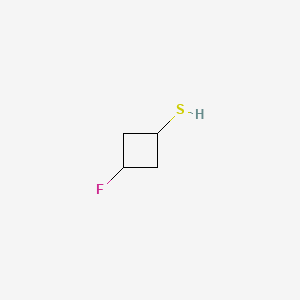
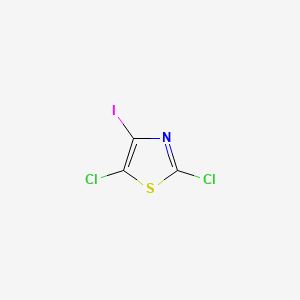

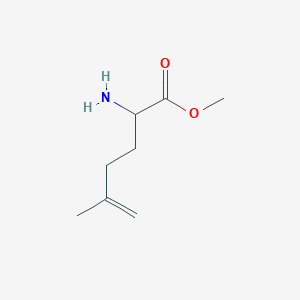
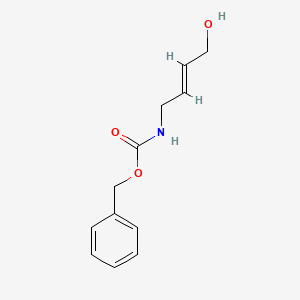
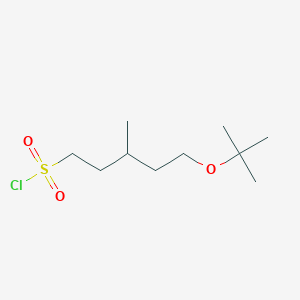

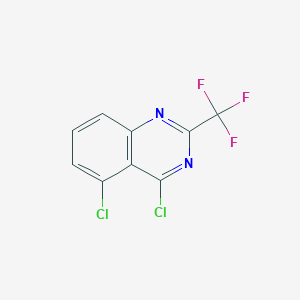
![3-Methyl-1-azaspiro[3.3]heptane](/img/structure/B13487695.png)

